

Application Notes and Protocols for Liquid-Liquid Extraction of Apalutamide from Plasma

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Compound of Interest

Compound Name: Apalutamide-13C,d3

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This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Apalutamide from human plasma, a critical step for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

Apalutamide, a nonsteroidal antiandrogen agent, is highly protein-bound in plasma (approximately 96%), necessitating an efficient extraction method to ensure accurate quantification.^{[1][2]} LLE is a robust technique that effectively separates the analyte from plasma proteins and other endogenous interferences. This document outlines two validated LLE methods using different organic solvents, as well as a protein precipitation method for comparison.

Quantitative Data Summary

The following tables summarize the performance characteristics of different extraction and analytical methods for Apalutamide from human plasma, providing a basis for method selection and comparison.

Table 1: Liquid-Liquid Extraction (LLE) Method Comparison

Parameter	Method 1: Ethyl Acetate LLE	Method 2: Tert-Butyl Methyl Ether LLE
Extraction Solvent	Ethyl Acetate	Tert-Butyl Methyl Ether
Internal Standard	Canagliflozin	Apalutamide-D3
Linearity Range	300–12000 ng/mL[3]	307.26–200013.87 pg/ml[4]
Mean Recovery	> 93.0%[3]	90.93% - 103.79%[4][5]
Precision (RSD)	< 4.21%[3]	3.86% to 4.87%[4][5]
Analytical Technique	LC-MS/MS[3]	UPLC-DAD[4][5]

Table 2: Protein Precipitation Method

Parameter	Method 3: Acetonitrile Protein Precipitation
Precipitating Agent	Acetonitrile[6]
Internal Standard	Budesonide[6]
Linearity Range	2–10 µg/ml[6]
Recovery	90% to 100%[6]
Precision (RSD)	0% to 2%[6]
Analytical Technique	HPLC-UV[6]

Experimental Protocols

Detailed methodologies for the cited experiments are provided below.

Protocol 1: Liquid-Liquid Extraction with Ethyl Acetate

This protocol is based on a validated LC-MS/MS method for the analysis of Apalutamide in human plasma.[3][7]

1. Materials and Reagents:

- Human plasma (with K2-EDTA as anticoagulant)
- Apalutamide reference standard
- Canagliflozin (Internal Standard)
- Ethyl Acetate (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic Acid (AR grade)
- Water (HPLC grade)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

2. Standard and Sample Preparation:

- Stock Solutions: Prepare individual stock solutions of Apalutamide and Canagliflozin (IS) at a concentration of 1.0 mg/mL in 90% acetonitrile in water.^[7]
- Working Solutions: Prepare working solutions by serially diluting the stock solutions with the diluent.^[7]
- Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank human plasma to obtain calibration standards over the desired concentration range (e.g., 300–12000 ng/mL) and QC samples at low, medium, and high concentrations.^{[3][7]}

3. Extraction Procedure:

- Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.^[7]

- Add 125 μL of the internal standard working solution (Canagliflozin).[7]
- Add 5.0 mL of ethyl acetate.[7]
- Vortex the mixture at high speed for 5 minutes, followed by shaking for 20 minutes.[7]
- Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.[7]
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of the mobile phase (e.g., 200 μL of 0.1% formic acid and acetonitrile, 20:80, v/v).[3]
- Vortex briefly and inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

- Column: Inertsil C18 (50×4.6 mm i.d., 5 μm)[3]
- Mobile Phase: 0.1% formic acid and acetonitrile (20:80, v/v)[3]
- Flow Rate: 0.80 mL/min[7]
- Injection Volume: 10 μL [7]
- Ionization Mode: Electrospray Ionization (ESI), Positive[3]
- MRM Transitions:
 - Apalutamide: m/z 478.09 → 447.05[3]
 - Canagliflozin (IS): m/z 445.14 → 267.12[3]

Protocol 2: Liquid-Liquid Extraction with Tert-Butyl Methyl Ether

This protocol is based on a validated UPLC-DAD method.[4][5]

1. Materials and Reagents:

- Human plasma (with K2-EDTA as anticoagulant)
- Apalutamide reference standard
- Apalutamide-D3 (Internal Standard)
- Tert-Butyl Methyl Ether (HPLC grade)
- Formic Acid (AR grade)
- Ammonium Fumarate
- Acetonitrile (HPLC grade)
- Glacial Acetic Acid
- Microcentrifuge tubes

2. Standard and Sample Preparation:

- Stock Solutions: Prepare stock solutions of Apalutamide (1 mg/mL) and Apalutamide-D3 in the mobile phase.[\[4\]](#)
- Working IS Solution: Prepare a 0.5 µg/mL solution of Apalutamide-D3 by diluting the stock solution.[\[4\]](#)
- Calibration Standards and QC Samples: Prepare spiked plasma standards and QC samples covering the desired concentration range (e.g., 307.26–200013.87 pg/ml).[\[4\]](#)[\[5\]](#)

3. Extraction Procedure:

- Transfer 200 µL of plasma sample into a vial.[\[4\]](#)
- Add 50 µL of the internal standard working solution (Apalutamide-D3).[\[4\]](#)
- Add 100 µL of 2% formic acid and vortex for 10 seconds.[\[4\]](#)

- Add 2.5 mL of tert-butyl methyl ether and vortex for 10 minutes.[4]
- Centrifuge the samples.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase.

4. UPLC-DAD Conditions:

- Column: Phenomenex Luna (100x4.6 mm, 5 μ m)[4][5]
- Mobile Phase: 5 mM ammonium fumarate and acetonitrile (15:85 v/v), pH adjusted to 3.5 with glacial acetic acid.[4][5]
- Flow Rate: 1 mL/min[4]
- Detection Wavelength: 345 nm[4][5]
- Retention Times: Apalutamide: 1.48 min; Apalutamide-D3 (IS): 1.97 min.[4][5]

Protocol 3: Protein Precipitation with Acetonitrile

This protocol offers a simpler, though potentially less clean, extraction method compared to LLE.[6]

1. Materials and Reagents:

- Human plasma
- Apalutamide reference standard
- Budesonide (Internal Standard)
- Acetonitrile (HPLC grade)
- Phosphate Buffer (0.1M, pH 4.60)
- Microcentrifuge tubes

- Vortex mixer
- Centrifuge
- 0.22 µm membrane filter

2. Standard and Sample Preparation:

- Stock Solutions: Prepare 1000 µg/ml stock solutions of Apalutamide and Budesonide in acetonitrile.[6]
- Working Solutions: Prepare working solutions by diluting the stock solutions to achieve final concentrations in the range of 2–10 µg/ml for Apalutamide and 10 µg/ml for Budesonide. [6]
- Spiked Plasma Samples: To 4.8 mL of plasma, add 0.1 mL of each Apalutamide stock solution and 0.1 mL of the Budesonide stock solution.[6]

3. Extraction Procedure:

- Vortex the spiked plasma sample for 10 minutes.[6]
- Add an equal volume of acetonitrile (1:1 ratio) to the vortexed solution.[6]
- Vortex the mixture again.
- Centrifuge the solution for 10 minutes.[6]
- Filter the supernatant through a 0.22 µm membrane filter.[6]
- Inject the filtered solution into the HPLC system.

4. HPLC-UV Conditions:

- Column: Agilent Eclipse XDB C8 (150 × 4.6 mm)[6]
- Mobile Phase: Acetonitrile: 0.1M Phosphate Buffer (pH 4.60) (60:40)[6]
- Flow Rate: 1.0 ml/min[6]

- Detection Wavelength: 245 nm[6]
- Retention Time: Apalutamide: 4.5 minutes[6]

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.



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Caption: Workflow for Liquid-Liquid Extraction of Apalutamide using Ethyl Acetate.



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Caption: Workflow for Liquid-Liquid Extraction of Apalutamide using Tert-Butyl Methyl Ether.



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Caption: Workflow for Protein Precipitation of Apalutamide using Acetonitrile.

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